N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS No.: 879418-39-0
Cat. No.: VC6831368
Molecular Formula: C22H24N6OS
Molecular Weight: 420.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879418-39-0 |
|---|---|
| Molecular Formula | C22H24N6OS |
| Molecular Weight | 420.54 |
| IUPAC Name | N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H24N6OS/c23-14-22(10-4-1-5-11-22)25-19(29)13-30-21-27-26-20(28(21)15-8-9-15)17-12-24-18-7-3-2-6-16(17)18/h2-3,6-7,12,15,24H,1,4-5,8-11,13H2,(H,25,29) |
| Standard InChI Key | FNMYIEVTWILUDQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3CC3)C4=CNC5=CC=CC=C54 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule consists of three primary domains:
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Cyanocyclohexyl group: A cyclohexane ring substituted with a cyano (-CN) group at the 1-position, contributing steric bulk and potential hydrogen-bonding interactions.
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Thioacetamide bridge: A sulfur atom connects the triazole ring to the acetamide backbone, enhancing electronic delocalization and metabolic stability .
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Triazole-indole system: A 1,2,4-triazole ring substituted with a cyclopropyl group at position 4 and an indole moiety at position 5. The indole’s aromatic system and nitrogen heteroatom facilitate π-π stacking and enzyme interactions.
Molecular Formula and Weight
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Formula: C₂₂H₂₃N₇OS
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Molecular weight: 449.54 g/mol (calculated using PubChem’s molecular formula standards) .
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous structures (e.g., 2-(1-methylindol-3-yl)acetamide) exhibit distinctive signals in ¹H-NMR (e.g., indole NH at δ 10.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and IR spectra (C≡N stretch ~2240 cm⁻¹, amide C=O ~1650 cm⁻¹) .
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely follows a multi-step approach, as seen in related N-substituted acetamides :
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Indole intermediate preparation:
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Electrophile synthesis:
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Coupling reaction:
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The thiol group of the triazole-indole intermediate undergoes nucleophilic substitution with the bromoacetamide electrophile, forming the final product.
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Biological Activities and Mechanisms
| Microorganism | Analog Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Salmonella typhi | 8b | 3.12 | |
| Staphylococcus aureus | 8c | 6.25 | |
| Escherichia coli | ML385 | 12.5 |
The target compound’s triazole and indole groups may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Enzyme Inhibition
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α-Glucosidase: Analog 8q showed IC₅₀ = 18.7 μM, suggesting antidiabetic potential .
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Lipoxygenase: Compound 8b inhibited 5-LOX at IC₅₀ = 22.4 μM, indicating anti-inflammatory activity .
Molecular docking studies predict the cyanocyclohexyl group enhances binding to enzyme active sites through hydrophobic interactions .
Pharmacological and Toxicological Profile
Hemolytic Activity
Related acetamides exhibit low hemolysis (e.g., 8p: 4.2% at 100 μg/mL), suggesting favorable safety profiles .
Metabolic Stability
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Cytochrome P450 interactions: The triazole moiety may inhibit CYP3A4, necessitating drug-drug interaction studies.
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Plasma protein binding: Predicted 89–92% based on logP (~2.8) .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Key Advantages |
|---|---|---|
| Target Compound | Cyanocyclohexyl, triazole, indole | Enhanced metabolic stability |
| 2-(1-Methylindol-3-yl)acetamide | Methylindole, acetamide | Simpler synthesis |
| ML385 | Benzodioxole, thiazole | Potent 5-LOX inhibition |
The target compound’s unique cyanocyclohexyl group may improve blood-brain barrier penetration compared to ML385 .
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